CL-387785, also known as EKI-785, is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) kinase activity. It has garnered attention due to its potential in treating various cancers driven by EGFR mutations. This compound is classified as a small molecule drug and is primarily investigated for its therapeutic applications in oncology.
CL-387785 was developed as part of a series of 4-anilinoquinazoline derivatives, which are known for their ability to inhibit tyrosine kinases, particularly those in the HER family, including EGFR. The compound's structure allows it to bind effectively to the ATP-binding site of the kinase, thereby blocking its activity. It is categorized under targeted cancer therapies due to its specificity for EGFR-driven malignancies .
The synthesis of CL-387785 involves a multi-step chemical process that leverages various organic reactions to construct its complex structure. The core structure of CL-387785 is based on the 4-anilinoquinazoline moiety, which is modified through several synthetic strategies:
The molecular structure of CL-387785 can be described as follows:
CL-387785 undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The primary mechanism by which CL-387785 exerts its therapeutic effects involves:
CL-387785 exhibits several notable physical and chemical properties:
CL-387785 has significant applications in scientific research and clinical settings:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2